3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

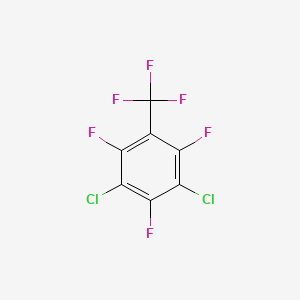

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is an aryl fluorinated building block . It is also known as 3,5-Dichloro-α,α,α,2,4,6-hexafluorotoluene .

Molecular Structure Analysis

The molecular formula of this compound is C7Cl2F6 . The exact mass is 267.92800 .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 170.3°C and a density of 1.715 g/cm³ . The refractive index is 1.4456 .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride serves as a precursor in the synthesis of various chemical compounds. It has been utilized in the preparation of 3,5-dichloro-2,4,6-trifluorophenyl derivatives through nucleophilic substitution reactions. One notable application includes its role in the synthesis of insecticides such as Teflubenzuron, showcasing its importance in the agricultural chemistry field. The preparation involves several steps, including chlorination, reduction, and acylation reactions, demonstrating the chemical's versatility and reactivity (Feng Shi-long, 2006; Lu Yang, 2006).

Organometallic Chemistry

In organometallic chemistry, this compound derivatives have been synthesized for various applications. For example, its derivatives have been used to prepare dicarbonyliron complexes through substitution reactions, highlighting its utility in creating complex organometallic frameworks. These compounds find applications in catalysis and material science due to their unique electronic and structural properties (N. Ishikawa & Shuji Ibuki, 1974).

Material Science

In material science, derivatives of this compound have been explored for their potential in creating new materials. The chemical's derivatives are investigated for their photophysical properties, which are crucial for developing advanced materials with specific optical characteristics. For instance, research on trifluoromethyldiazirinyl derivatives indicates their application in studying GABA receptors, demonstrating the chemical's relevance in neurochemistry and material science (R. Sammelson & J. Casida, 2003).

Polymer Chemistry

The compound's derivatives have been used as cross-linking reagents in polymer chemistry, illustrating its contribution to the development of polymers with enhanced properties. This application is particularly notable in the synthesis of photoactive compounds for creating new organic magnetic materials, highlighting its role in advancing materials with specific magnetic properties (S. Chapyshev & A. Chernyak, 2013).

Safety and Hazards

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride is classified as an irritant . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Mécanisme D'action

Target of Action

It is known that this compound is used in the preparation of fluorine-containing anilines from polyfluorinated benzotrifluorides . This suggests that the compound may interact with specific enzymes or receptors involved in these chemical reactions.

Mode of Action

Given its use in the synthesis of fluorine-containing anilines, it is plausible that it undergoes chemical reactions with other compounds, leading to changes in their molecular structure .

Biochemical Pathways

Considering its role in the synthesis of fluorine-containing anilines, it may be involved in the modification of certain biochemical pathways related to these compounds .

Pharmacokinetics

Its physical properties such as a molecular weight of 26897 g/mol and a density of 1.715 suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

Result of Action

Given its use in the synthesis of fluorine-containing anilines, it is likely that it contributes to the formation of these compounds, which may have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride. For instance, it is recommended to store this compound at a temperature between 0-10°C to maintain its stability. , which could influence its solubility and therefore its efficacy and action.

Propriétés

IUPAC Name |

1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl2F6/c8-2-4(10)1(7(13,14)15)5(11)3(9)6(2)12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAAQKFDAJMAFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl2F6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382127 |

Source

|

| Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4284-10-0 |

Source

|

| Record name | 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)

![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)